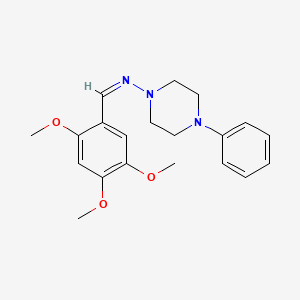
4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine
説明
4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1970s and has been studied for its potential therapeutic uses in scientific research. TMA-2 is a potent serotonin receptor agonist and has been found to produce hallucinogenic effects in humans.
作用機序
4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine works by binding to the serotonin 5-HT2A receptor, which is primarily located in the brain. This receptor is responsible for regulating mood, perception, and cognition. This compound activates this receptor, leading to altered perception and a psychedelic experience.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for regulating mood and behavior. This compound has also been found to increase heart rate and blood pressure, as well as cause pupil dilation.
実験室実験の利点と制限
One advantage of using 4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and psychological processes. However, this compound is a potent psychedelic drug and must be used with caution in lab experiments. It may also have potential side effects on animal behavior and physiology.
将来の方向性
There are several potential future directions for research on 4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One area of interest is its potential therapeutic uses in treating mental health disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT2A receptor in various physiological and psychological processes. Additionally, further research is needed to better understand the potential side effects and risks associated with this compound use.
科学的研究の応用
4-phenyl-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic uses in scientific research. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. This compound has also been found to have potential anti-depressant and anti-anxiety effects in animal studies.
特性
IUPAC Name |
(Z)-N-(4-phenylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-18-14-20(26-3)19(25-2)13-16(18)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYONQSDKQZJJ-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N\N2CCN(CC2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



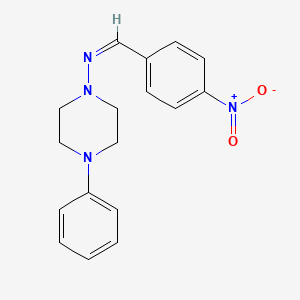
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dichlorobenzylidene)acetohydrazide](/img/structure/B3896953.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3896967.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B3896971.png)


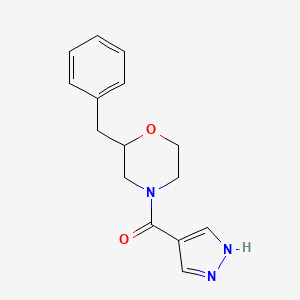
![N'-[4-(benzyloxy)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897012.png)
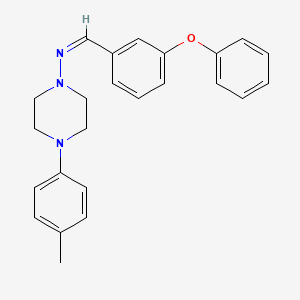
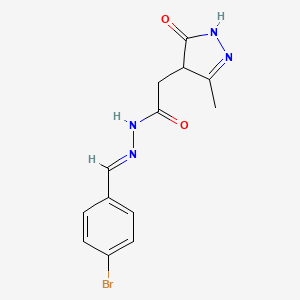
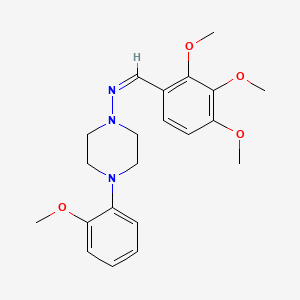
![4-{3-iodo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3897041.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3897043.png)